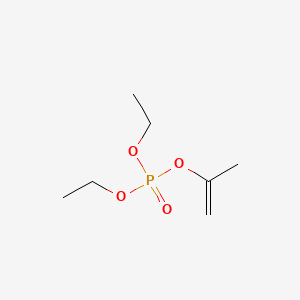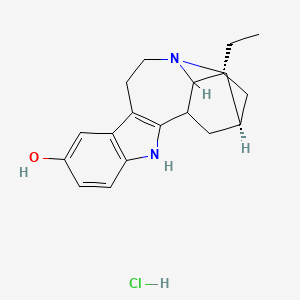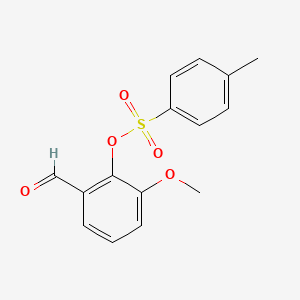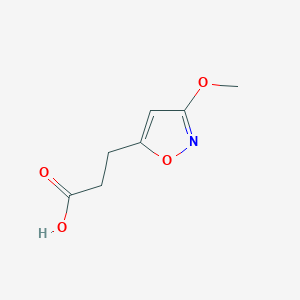![molecular formula C12H12N2O2 B1362633 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- CAS No. 57711-73-6](/img/structure/B1362633.png)
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-
Übersicht
Beschreibung
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl], abbreviated as 2-PA, is an organic compound belonging to the family of propionic acid derivatives. It is a colorless, volatile liquid with a boiling point of 173 °C and a melting point of -65 °C. 2-PA is produced by the oxidation of propionic acid, and it is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and agricultural products. In addition, 2-PA is used as a solvent in a number of industrial applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties Analysis : Kotteswaran et al. (2016) reported the synthesis of 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid. They analyzed its structure using various spectroscopic methods and studied its electronic properties, indicating its potential in material sciences (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Novel Copolymers Creation : Wojdyla et al. (2022) explored the creation of novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. This study highlights the compound's use in developing new materials with specific properties, contributing to advances in polymer chemistry (Wojdyla et al., 2022).
Catalytic Transformations : Xu et al. (2010) utilized a related compound in copper(I)-catalyzed tandem transformations, demonstrating its utility in complex organic synthesis processes (Xu, Wan, Mao, & Pan, 2010).
Synthesis of Cytotoxic Compounds : Fürstner and Nagano (2007) reported the total synthesis of cytotoxic resin glycosides, using a compound similar to 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-, indicating its relevance in medicinal chemistry (Fürstner & Nagano, 2007).
NMR Spectroscopy in Solvent Studies : Forgó, Felfoeldi, & Pálinkó (2005) used NMR spectroscopy to investigate the conformations of a similar compound in various solvents, contributing to our understanding of molecular behavior in different environments (Forgó, Felfoeldi, & Pálinkó, 2005).
Investigation of Anti-inflammatory Activities : Ren et al. (2021) isolated new phenolic compounds from plants and tested their anti-inflammatory effects. Compounds structurally similar to 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- were part of this study, showcasing the compound's relevance in pharmacological research (Ren et al., 2021).
Eigenschaften
IUPAC Name |
2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZXLLVNQYUMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327233 | |
| Record name | 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- | |
CAS RN |
57711-73-6 | |
| Record name | 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


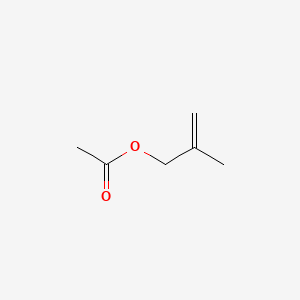
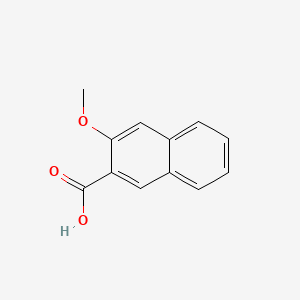
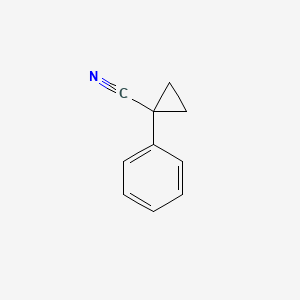
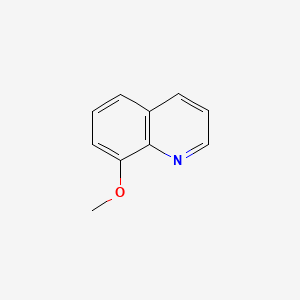
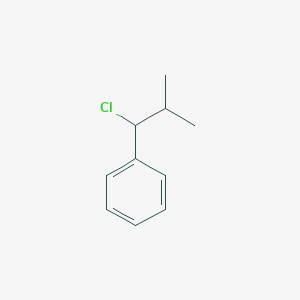
![9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1362563.png)
